2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
CAS No.: 1344692-10-9
Cat. No.: VC15850762
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344692-10-9 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C14H16N2O3/c1-8(2)16-13(17)11-7-5-4-6-10(11)12(15-16)9(3)14(18)19/h4-9H,1-3H3,(H,18,19) |
| Standard InChI Key | HDYOOUZOCWAFOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid belongs to the class of substituted 3,4-dihydrophthalazin-1(2H)-ones, systematically named according to IUPAC guidelines. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol . The structure integrates three functional regions:
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A phthalazinone bicyclic system (two fused benzene rings with a ketone and NH group at positions 4 and 2, respectively)
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An isopropyl substituent at position 3
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A propanoic acid side chain at position 1
This arrangement creates distinct electronic and steric environments that influence solubility, reactivity, and target binding.
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remains unpublished, analogous phthalazinones exhibit planar bicyclic cores with substituents adopting equatorial orientations to minimize steric strain . Key spectroscopic features include:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch)
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¹H NMR: Distinct deshielding of the phthalazinone aromatic protons (δ 7.5–8.5 ppm) and characteristic splitting patterns for the isopropyl group (δ 1.2–1.4 ppm)
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¹³C NMR: Resonances at ~200 ppm (ketone carbonyl) and ~175 ppm (carboxylic acid carbonyl)
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ | |
| Molecular Weight | 260.29 g/mol | |
| Calculated logP | 1.8–2.3 (estimated) | |
| Topological Polar Surface Area | 78.8 Ų | |
| Hydrogen Bond Donors | 2 |
Synthetic Methodologies and Reaction Chemistry
Synthesis Pathways
Industrial synthesis typically employs multi-step sequences starting from phthalic anhydride or substituted phthalimides. A representative route involves:
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Formation of Phthalazinone Core: Condensation of phthalic anhydride with hydrazine derivatives under acidic conditions.
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Isopropyl Introduction: Alkylation at position 3 using isopropyl halides in the presence of phase-transfer catalysts.
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Side Chain Elaboration: Michael addition of acrylic acid derivatives followed by oxidation to the carboxylic acid .
Yield optimization remains challenging due to competing reactions at the NH group (position 2) and steric hindrance from the isopropyl moiety.
Reactivity Profile
The compound participates in three primary reaction types:
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Nucleophilic Acyl Substitution: The 4-keto group undergoes condensation with amines to form hydrazones or imines.
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Decarboxylation: Thermal or acidic conditions promote loss of CO₂ from the propanoic acid group, yielding 3-isopropyl-4-oxo-3,4-dihydrophthalazine .
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Electrophilic Aromatic Substitution: Directed by the electron-withdrawing ketone, halogenation occurs preferentially at position 6 or 7 of the phthalazinone ring.
Table 2: Common Derivitization Reactions
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate | 4-Hydrazono derivatives | 45–60 |
| Esterification | SOCl₂ + ROH | Methyl/ethyl esters | 70–85 |
| Ring Halogenation | Cl₂/FeCl₃ | 6-Chloro-substituted analog | 30–40 |
Applications in Material Science and Drug Development
As a Synthetic Intermediate
The compound serves as a precursor for:
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Fluorescent tags via Schiff base formation with aromatic diamines
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Metal-organic frameworks (MOFs) exploiting the carboxylate coordination site
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Prodrugs through esterification or amide conjugation
Structure-Activity Relationship (SAR) Studies
Systematic modifications have identified critical pharmacophoric elements:
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Isopropyl Group: Enhances lipophilicity and target binding pocket occupancy.
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Carboxylic Acid: Necessary for solubility and ionic interactions with basic residues.
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Phthalazinone Core: Planar structure facilitates π-π stacking with aromatic amino acids.
Table 3: Analog Activity Comparison
| Derivative | PARP Inhibition IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12.3 μM | 0.45 |
| Methyl Ester | >100 μM | 2.10 |
| 6-Fluoro-substituted | 8.7 μM | 0.38 |
| N²-Benzylated | 15.9 μM | 0.21 |
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